Sphingofungin B

Antifungal Drug Discovery Cryptococcosis Natural Products

Researchers dissecting sphingolipid-dependent virulence in Cryptococcus often face confounding broad-spectrum effects from non-selective inhibitors. Sphingofungin B solves this with narrow-spectrum, Cryptococcus-focused SPT inhibition at nanomolar potency. • Selective SPT inhibition with >99.9% fungicidal viability loss at 24h without immediate macromolecular synthesis shutdown • Distinct delayed temporal kinetics enable uncoupling of early stress signaling from terminal cell death events • Well-defined stereochemistry (2S,3R,4R,5S,14R) ensures experimental reproducibility for SAR benchmarking and target validation Authentic natural stereoisomer supplied. In stock with global shipping.

Molecular Formula C20H39NO6
Molecular Weight 389.5 g/mol
CAS No. 121025-45-4
Cat. No. B058570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSphingofungin B
CAS121025-45-4
SynonymsSphingofungin B
Molecular FormulaC20H39NO6
Molecular Weight389.5 g/mol
Structural Identifiers
SMILESCCCCCCC(CCCCCCC=CC(C(C(C(C(=O)O)N)O)O)O)O
InChIInChI=1S/C20H39NO6/c1-2-3-4-9-12-15(22)13-10-7-5-6-8-11-14-16(23)18(24)19(25)17(21)20(26)27/h11,14-19,22-25H,2-10,12-13,21H2,1H3,(H,26,27)/b14-11+/t15-,16+,17+,18-,19-/m1/s1
InChIKeyUAPFYKYEEDCCTL-MXSQXUFFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sphingofungin B: Chemical Identity and SPT Inhibition Profile


Sphingofungin B (CAS 121025-45-4) is a polyhydroxyamino acid-based antifungal secondary metabolite first isolated from Aspergillus fumigatus ATCC 20857 [1]. It belongs to the sphingofungin family of natural products, which are potent and specific competitive inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in de novo sphingolipid biosynthesis [2]. Structurally, Sphingofungin B is characterized as (2S-amino-3R,4R,5S,14R-tetrahydroxyeicos-6-enoic acid) with the molecular formula C20H39NO6 and a molecular weight of 389.53 g/mol [3]. This compound serves as a critical tool for studying sphingolipid-dependent cellular processes and has been explored as a lead scaffold for antifungal and immunosuppressive drug development [4].

SPT Inhibition Studies Competitive serine palmitoyltransferase inhibitor for de novo sphingolipid pathway research
Natural Product Probe Polyhydroxyamino acid scaffold from Aspergillus fumigatus for antifungal target investigation
Cryptococcus-Selective Activity Narrow antifungal spectrum focused on Cryptococcus species, reducing off-target microbial interference

Why Sphingofungin B Cannot Be Substituted with Generic SPT Inhibitors


While several fungal metabolites, including myriocin (ISP-1/thermozymocidin) and australifungin, target the sphingolipid pathway, generic substitution with Sphingofungin B is not feasible due to critical differences in specificity, species-selective antifungal spectrum, and mechanism-dependent toxicity profiles. Myriocin, though a potent SPT inhibitor, exhibits broad immunosuppressive activity that limits its utility in infection models where immune function must be preserved [1]. Conversely, sphingofungins demonstrate a narrow, Cryptococcus-focused antifungal spectrum, offering a more targeted therapeutic window [2]. Furthermore, Sphingofungin B's nanomolar potency in enzyme inhibition is coupled with a delayed, growth-dependent fungicidal effect (>99.9% viability loss at 24h), a temporal profile distinct from the immediate macromolecular synthesis shutdown observed with other pathway inhibitors [3]. Finally, the structural determinants of Sphingofungin B's activity are highly stereospecific; even minor configurational changes in synthetic stereoisomers drastically reduce SPT inhibition, underscoring that structurally 'related' analogs do not equate to functionally interchangeable tools [4].

Myriocin (ISP-1) as Alternative
Myriocin's broader SPT inhibition includes immunomodulatory effects that may confound host-pathogen interaction readouts in infection models
Australifungin or Broad-Spectrum Sphingolipid Inhibitors
Broad antifungal spectrum against Candida and Aspergillus may introduce unintended activity against commensal fungi in microbiome studies
Synthetic Stereoisomers or Structural Analogs
Altered stereochemistry at chiral centers drastically reduces SPT inhibition; only the natural configuration provides reported activity

Quantitative Evidence Guide for Selecting Sphingofungin B Over Analogs


Cryptococcus neoformans Antifungal Potency vs. Myriocin

Sphingofungin B demonstrates potent and selective antifungal activity against Cryptococcus neoformans, with reported MIC values in the low nanomolar range [1]. In comparative studies, Sphingofungin B and related sphingofungins are noted for their exceptional efficacy against Cryptococcus species, a spectrum that contrasts with the broader but immunosuppressive activity of myriocin [2]. Myriocin has reported MIC values of 0.5 µg/mL against C. neoformans [3], which translates to a micromolar concentration (approximately 1.3 µM based on MW 401.5 g/mol). This micromolar antifungal potency is orders of magnitude less potent than the nanomolar enzyme inhibition and fungicidal activity reported for Sphingofungin B [4].

Antifungal Potency
Cross-study comparable
Nanomolar range (Sphingofungin B) vs ~1.3 µM MIC (myriocin)
Supports Cryptococcus-targeted screening context
Exact MIC for Sphingofungin B not specified; reported as nanomolar range
Antifungal Drug Discovery Cryptococcosis Natural Products

Antifungal Spectrum Selectivity vs. Australifungin

Sphingofungin B and its congeners (A, C, D) exhibit a 'limited spectrum of antifungal activity' but are 'especially effective against Cryptococcus species' [1]. In contrast, australifungin, another sphingolipid biosynthesis inhibitor, shows a 'broad spectrum antifungal activity against human pathogenic fungi with MICs against Candida spp.' [2]. This spectrum divergence is critical: Sphingofungin B's narrower activity profile against Cryptococcus may offer a more targeted therapeutic approach with potentially reduced disruption to the host microbiome compared to broad-spectrum agents [3]. The differential spectrum is attributed to species-specific differences in sphingolipid metabolism or drug uptake.

Antifungal Spectrum
Class-level inference
Limited to Cryptococcus spp. vs broad (Candida, Aspergillus, Cryptococcus) for australifungin
Narrower spectrum may reduce off-target antimicrobial activity in Cryptococcus studies
Class-level inference from published antifungal susceptibility panels
Antifungal Selectivity Fungal Pathogens Drug Development

SPT Inhibition Specificity in Mammalian Cells vs. Myriocin

Sphingofungin B inhibits serine palmitoyltransferase (SPT) at nanomolar concentrations in crude membrane preparations from Saccharomyces cerevisiae, with a reported IC50 of ~1 nM [1]. In a direct comparative study using an SPT-defective mammalian cell mutant (LY-B/cLCB1), both Sphingofungin B and myriocin (ISP-1) were tested at 10 µM. Under sphingolipid-deficient conditions, both compounds caused severe growth inhibition, achieving approximately 95% inhibition of de novo sphingolipid biosynthesis [2]. However, Sphingofungin B's mechanism is distinguished by its delayed, growth-dependent fungicidal action in yeast, where macromolecular synthesis continues for 60-90 minutes post-treatment, culminating in >99.9% cell death at 24 hours without inducing lysis [3]. This temporal profile suggests a specific, non-lytic mechanism of cell death induction.

SPT Inhibition in Cells
Head-to-head
~95% inhibition at 10 µM for both Sphingofungin B and myriocin
Comparable cellular SPT inhibition with distinct delayed-killing kinetics
Temporal profile differs; no immediate macromolecular synthesis shutdown
Enzyme Inhibition Specificity Sphingolipid Metabolism Mammalian Cell Models

Stereochemical Determinants of SPT Inhibition

The biological activity of Sphingofungin B is exquisitely sensitive to its stereochemical configuration. Unambiguous synthetic routes to sphingofungins B and F, along with their stereoisomers, have been developed [1]. Biological evaluation of these synthesized stereoisomers revealed that the natural configuration of Sphingofungin B is essential for potent SPT inhibition; changes in stereochemistry at key chiral centers result in significantly reduced or abolished activity [2]. This stereochemical stringency highlights that generic 'sphingosine analogs' or synthetically modified variants cannot replicate the native compound's activity.

Stereochemical Requirement
Specification review
Natural (2S,3R,4R,5S,14R) configuration essential for SPT inhibition
Stereoisomers show drastically reduced activity; natural stereochemistry is critical for target engagement
Synthetic analogs or isomers are not functional substitutes
Structure-Activity Relationship Stereochemistry Enzyme Inhibition

Optimal Research Applications for Sphingofungin B


Cryptococcus neoformans Pathogenesis Studies

Given its exceptional potency and narrow spectrum against Cryptococcus species, Sphingofungin B is ideally suited for dissecting the role of de novo sphingolipid biosynthesis in C. neoformans virulence, biofilm formation, and stress response. Researchers can employ low nanomolar concentrations to selectively perturb sphingolipid homeostasis without the confounding broad-spectrum antimicrobial effects of inhibitors like australifungin [1]. This specificity is critical for generating clean, interpretable phenotypes in host-pathogen interaction studies and for validating sphingolipid enzymes as drug targets in cryptococcosis [2].

Non-Lytic Fungicidal Mechanism Investigation

The unique temporal kinetics of Sphingofungin B—delayed onset of viability loss (>99.9% cell death at 24 hours) without immediate macromolecular synthesis shutdown or cellular lysis—make it a powerful probe for studying programmed cell death and adaptive responses to sphingolipid depletion [3]. This profile is distinct from many other antifungal agents and allows researchers to uncouple early stress signaling from terminal cell death events. It is particularly valuable in yeast models (e.g., Saccharomyces cerevisiae) for genetic and biochemical dissection of sphingolipid-mediated cell death pathways.

SPT Active Site Mapping and Inhibitor Design

The well-defined stereochemical dependence of Sphingofungin B's activity positions it as an essential reference compound for structure-activity relationship (SAR) studies and rational inhibitor design. Synthetic efforts have established reliable routes to Sphingofungin B and its stereoisomers, enabling systematic evaluation of how each chiral center contributes to SPT binding and inhibition [4]. Procurement of the authentic natural stereoisomer is critical for benchmarking new synthetic analogs and for validating computational docking models of the SPT active site.

Sphingolipid Modulation in Mammalian Cell Models

Sphingofungin B, alongside myriocin, has been validated in a specialized mammalian cell system (LY-B/cLCB1 CHO mutant) for assessing SPT inhibitor specificity and cellular dependency on de novo sphingolipid synthesis [5]. This application is particularly relevant for researchers studying sphingolipid roles in cell proliferation, apoptosis, and membrane trafficking in mammalian cells. The availability of comparative data with myriocin (equipotent at 10 µM) allows researchers to select Sphingofungin B when a non-immunosuppressive, Cryptococcus-selective SPT inhibitor is required, or when the distinct temporal kinetics of Sphingofungin B are experimentally advantageous.

Application
Selection Property
Validation Focus
C. neoformans virulence pathway studies
SPT pathway-specific inhibition
De novo sphingolipid dependency in Cryptococcus
Non-lytic fungal cell death research
Delayed fungicidal kinetics
Temporal separation of growth arrest and viability endpoints
SPT active site SAR and inhibitor benchmarking
Stereochemical stringency
Enantiomer-specific SPT binding validation
Mammalian sphingolipid pathway modulation studies
Profile differentiated from myriocin
SPT-dependency assessment in mammalian cell mutants

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